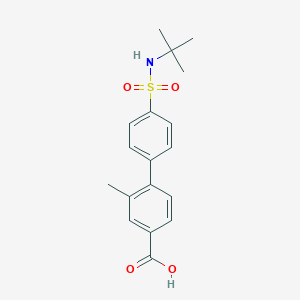
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid (3-BSA) is a synthetic organic compound with a wide range of applications in scientific research. It is a useful intermediate for synthesizing a variety of molecules, and it has been studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% has been used in a number of scientific research applications. It has been used as a substrate for the synthesis of a variety of compounds, including drugs and other biologically active compounds. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Furthermore, it has been used to study the effects of oxidative stress in cells and to investigate the mechanisms of action of various drugs.
Mecanismo De Acción
The mechanism of action of 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is not fully understood. However, it is believed to interact with various enzymes, including acetylcholinesterase, and to inhibit their activity. It is also thought to inhibit the activity of other enzymes involved in the metabolism of various drugs and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% have been studied extensively. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, including acetylcholinesterase, and to cause oxidative stress in cells. Furthermore, it has been shown to increase the levels of certain hormones in the body, including cortisol and adrenaline, which can lead to increased alertness and focus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is a useful intermediate for synthesizing a variety of compounds in the laboratory. It is relatively easy to synthesize and is available in a 95% purity. However, it is important to note that 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is a relatively unstable compound and is prone to oxidation. Furthermore, it is not suitable for use in high-temperature reactions.
Direcciones Futuras
There are a number of potential future directions for the use of 3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% in scientific research. For example, it could be used to study the effects of oxidative stress on cells and to investigate the mechanisms of action of various drugs. Furthermore, it could be used to synthesize a variety of compounds, including drugs and other biologically active compounds. Finally, it could be used to study the effects of hormones on the body, such as cortisol and adrenaline.
Métodos De Síntesis
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is synthesized by a condensation reaction between 4-t-butylsulfamoylbenzoic acid and 5-hydroxybenzaldehyde. This reaction is catalyzed by p-toluenesulfonic acid and is carried out in an aqueous medium at a temperature of 80-90 °C. The reaction is complete within 1-2 hours and yields the desired product in a 95% purity.
Propiedades
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-17(2,3)18-24(22,23)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(19)9-12/h4-10,18-19H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEQFKFVXAIWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-t-Butylsulfamoylphenyl)-5-hydroxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














